
Ethyl N'-(3-nitroquinolin-4-yl)acetohydrazonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate: is a heterocyclic compound with the molecular formula C₁₃H₁₄N₄O₃ and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a nitro group at the 3-position and an ethyl acetohydrazonate moiety at the 4-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate typically involves the reaction of 3-nitroquinoline-4-carbaldehyde with ethyl acetohydrazonate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While the compound is primarily synthesized on a laboratory scale for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Substitution: The hydrazonate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Aplicaciones Científicas De Investigación
Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components . The quinoline ring can intercalate with DNA, potentially leading to inhibition of DNA replication and transcription . These interactions contribute to the compound’s biological activities .
Comparación Con Compuestos Similares
3-Nitroquinoline-4-carbaldehyde: A precursor in the synthesis of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate.
Ethyl acetohydrazonate: Another precursor used in the synthesis.
Aminoquinoline derivatives: Compounds with similar structures but different functional groups.
Uniqueness: Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate is unique due to its specific combination of a nitroquinoline ring and an ethyl acetohydrazonate moiety .
Propiedades
Fórmula molecular |
C13H14N4O3 |
|---|---|
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
ethyl (1E)-N-(3-nitroquinolin-4-yl)ethanehydrazonate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-9(2)15-16-13-10-6-4-5-7-11(10)14-8-12(13)17(18)19/h4-8H,3H2,1-2H3,(H,14,16)/b15-9+ |
Clave InChI |
ARGLUAZWRYETIG-OQLLNIDSSA-N |
SMILES isomérico |
CCO/C(=N/NC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])/C |
SMILES canónico |
CCOC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
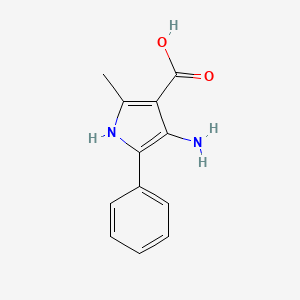


![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)

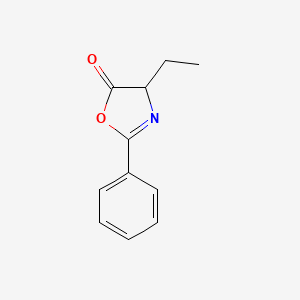
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)
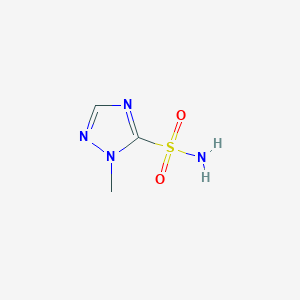
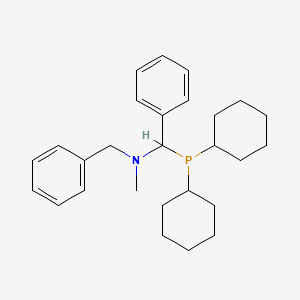
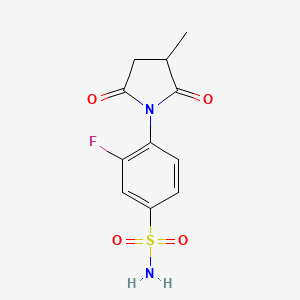

![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
